3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Overview
Description
3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, a pyridazinone moiety, and a benzamide group
Scientific Research Applications
3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Preparation Methods
The synthesis of 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the formation of the pyridazinone ring and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide include other brominated benzamides and pyridazinone derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activities
References
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids
- A brief review of the biological potential of indole derivatives
- 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
Properties
IUPAC Name |
3-bromo-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-22-17(23)10-9-16(21-22)14-7-2-3-8-15(14)20-18(24)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSRUAMKCHQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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